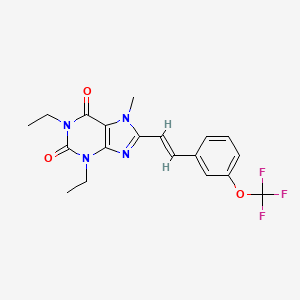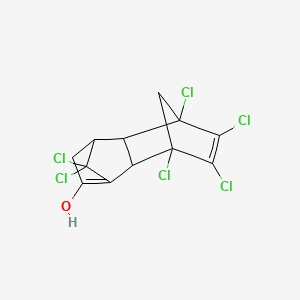
4-(2-Methoxyphenyl)-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxyphenyl)-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring, a quinoline moiety, and a methoxyphenyl group, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Attachment of the Quinoline Moiety: The quinoline group is introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with a quinoline derivative.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is added through an electrophilic aromatic substitution reaction, using a methoxyphenyl halide and a suitable catalyst.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methoxyphenyl)-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Halogenated reagents, strong acids or bases, and catalysts like aluminum chloride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline and piperazine derivatives.
Substitution: Various substituted quinoline and piperazine compounds.
Aplicaciones Científicas De Investigación
4-(2-Methoxyphenyl)-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in binding studies and as a probe for biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Methoxyphenyl)-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects, or it may interact with microbial cell membranes, exhibiting antimicrobial properties.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Methoxyphenyl)-6-[(8-quinolinyloxy)methyl]-1,3,5-triazine-2,4-diamine: This compound shares structural similarities with 4-(2-Methoxyphenyl)-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol, including the methoxyphenyl and quinoline groups.
Other Piperazine Derivatives: Compounds with piperazine rings and various substituents, such as 1-(2-methoxyphenyl)piperazine, exhibit similar chemical properties and biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
85239-24-3 |
|---|---|
Fórmula molecular |
C23H27N3O3 |
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-quinolin-8-yloxypropan-2-ol |
InChI |
InChI=1S/C23H27N3O3/c1-28-21-9-3-2-8-20(21)26-14-12-25(13-15-26)16-19(27)17-29-22-10-4-6-18-7-5-11-24-23(18)22/h2-11,19,27H,12-17H2,1H3 |
Clave InChI |
WXHMERXJWNMLKX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=C3N=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















